![molecular formula C23H23BrO5 B11640758 5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11640758.png)
5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a bromine atom, and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE typically involves multiple steps:
Formation of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule, often using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom and forming a dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of the bromine atom and benzyl ether group, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of 5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom could facilitate interactions with halogen-binding sites on proteins, while the benzyl ether group might enhance membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-(BENZYLOXY)-3-BROMOPHENOL: Similar structure but lacks the dioxane ring.
2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE: Similar dioxane ring but lacks the benzyl ether and bromine substituents.
BENZYLOXYBENZENE: Contains the benzyl ether group but lacks the bromine atom and dioxane ring.
Uniqueness
The uniqueness of 5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the benzyl ether and bromine substituents, along with the dioxane ring, provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C23H23BrO5 |
|---|---|
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C23H23BrO5/c1-22(2,3)23(4)28-20(25)17(21(26)29-23)12-16-10-11-19(18(24)13-16)27-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
Clave InChI |
OXJCGZJEZLBHAH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B11640678.png)
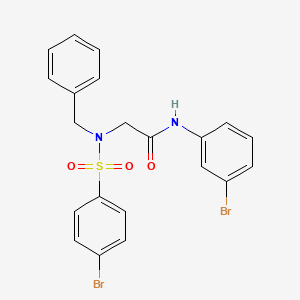
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)
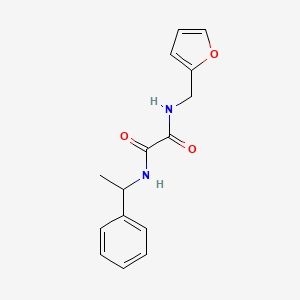

![Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640714.png)
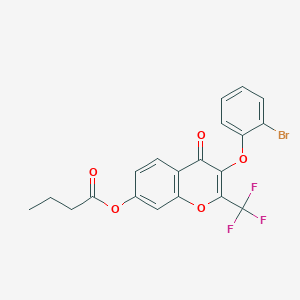
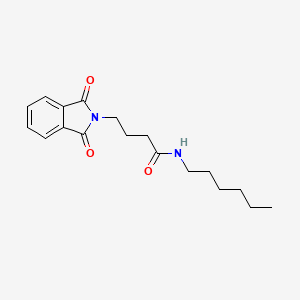
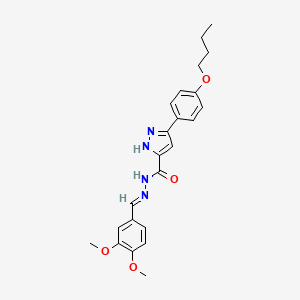
![3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640735.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640751.png)
![ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate](/img/structure/B11640761.png)
![6-chloro-3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11640773.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11640779.png)
